Ethanol, aluminum salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER

Canonical SMILES

Synthesis and Characterization:

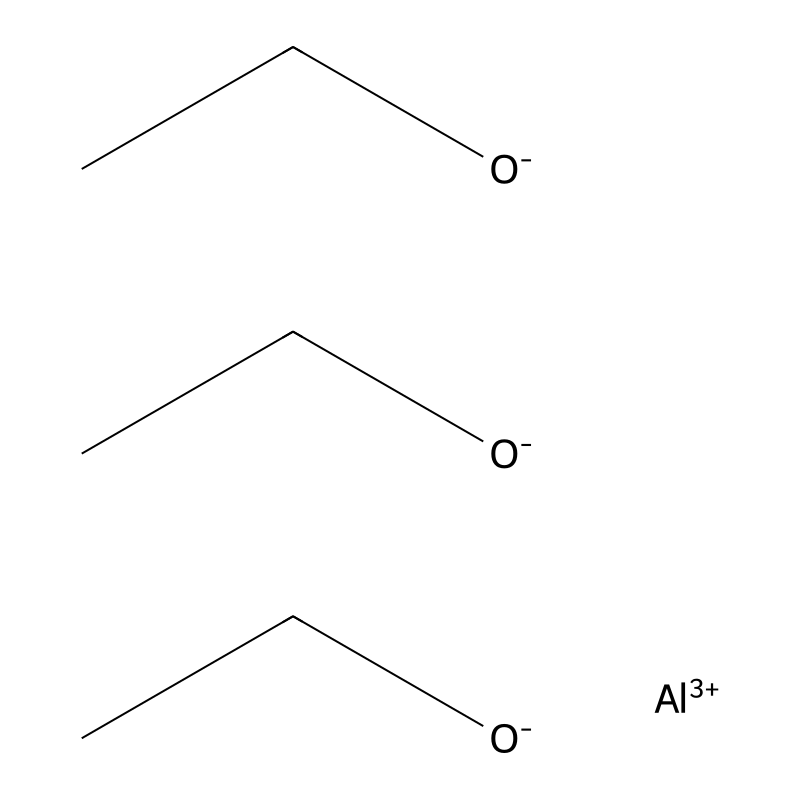

Ethanol, aluminum salt, also known as aluminum ethoxide or aluminum triethoxide, is a chemical compound with the formula Al(OC₂H₅)₃. It is a white, crystalline solid that is soluble in many organic solvents but reacts readily with water.

Synthesis of aluminum ethoxide is typically achieved through the reaction of aluminum metal with ethanol in an inert atmosphere like nitrogen. The product can be purified by distillation or other techniques. Researchers use various analytical techniques such as X-ray diffraction, nuclear magnetic resonance spectroscopy (NMR), and Fourier-transform infrared spectroscopy (FTIR) to characterize the structure and purity of the synthesized aluminum ethoxide. [Source: Cid 11153, PubChem, ]

Applications in Catalysis:

Aluminum ethoxide is a versatile Lewis acid catalyst used in various organic reactions. Its ability to accept electron pairs from reactant molecules makes it effective in promoting a wide range of transformations, including:

- Polymerization reactions: Aluminum ethoxide can initiate the polymerization of various monomers, leading to the formation of polymers with desired properties. [Source: "Aluminum Ethoxide (CAS 555-75-9)" by American Elements, ]

- Alkylation reactions: It can act as a catalyst for the alkylation of various organic compounds, introducing alkyl groups to specific positions in the molecule. [Source: "Aluminium Ethoxide (CAS 555-75-9)" by American Elements, ]

- Condensation reactions: Aluminum ethoxide can facilitate condensation reactions between different functional groups, forming new carbon-carbon bonds. [Source: "Aluminium Ethoxide (CAS 555-75-9)" by American Elements, ]

Applications in Materials Science:

Aluminum ethoxide finds applications in various materials science research areas due to its ability to:

- Act as a precursor for aluminum oxide thin films: When deposited on a substrate and subjected to appropriate thermal treatment, aluminum ethoxide decomposes to form a thin film of aluminum oxide. These thin films have diverse applications in electronics, optics, and sensors. [Source: "Atomic Layer Deposition of Aluminum Oxide Using Aluminum Ethoxide" by M. D. Groner et al., Chem. Mater. 2002, 14 (8), 2905-2912, ]

- Function as a binder in ceramic materials: Aluminum ethoxide can act as a binder in the preparation of ceramic materials, improving their mechanical properties and adhesion to other materials. [Source: "Synthesis and Characterization of Nanocrystalline Yttria-Stabilized Zirconia (YSZ) Powders Prepared by the Sol-Gel Process" by M. R. Bakhtiari et al., Journal of Alloys and Compounds, 2008, 460 (1-2), 313-322, ]

Ethanol, aluminum salt is a chemical compound with the formula . It is formed through the reaction of ethanol with aluminum salts, particularly aluminum chloride or aluminum ethoxide. This compound is characterized by its ability to act as a stabilizer in various applications, especially in polymer chemistry, where it helps mitigate thermal degradation in materials like polyvinyl chloride. The interaction between ethanol and aluminum salts can lead to the formation of aluminum alkoxides, which are crucial in various chemical processes and applications .

There is no established mechanism of action for "Ethanol, aluminum salt" in scientific research due to the lack of well-defined examples.

- Potential flammability: Ethanol is flammable, and the presence of aluminum might influence flammability. Handle with caution and keep away from heat sources.

- Reactivity with water: The compound might react with water, releasing ethanol and potentially generating heat.

- Unknown toxicity: Due to the lack of research, treat the compound as potentially hazardous and avoid inhalation or ingestion.

The primary chemical reaction involving ethanol and aluminum salts typically produces aluminum ethoxide. The general reaction can be represented as follows:

This reaction illustrates the formation of aluminum ethoxide and hydrogen gas. The aluminum ethoxide can further react with water or undergo decomposition under certain conditions, leading to various products such as aluminum hydroxide and ethylene .

The synthesis of ethanol, aluminum salt can be achieved through several methods:

- Direct Reaction: Mixing anhydrous aluminum chloride with ethanol under controlled conditions leads to the formation of the salt.

- Aluminum Ethoxide Formation: Aluminum metal can react with ethanol to produce aluminum ethoxide directly.

- Hydrolysis: Aluminum alkoxides can be hydrolyzed in the presence of water to yield ethanol, which can then reform the salt under specific conditions.

These methods highlight the versatility of ethanol as a solvent and reactant in synthesizing various aluminum compounds .

Ethanol, aluminum salt has several noteworthy applications:

- Thermal Stabilization: It is used as a stabilizer in polymers like polyvinyl chloride, preventing thermal degradation during processing and use.

- Catalysis: The compound serves as a catalyst in organic reactions due to its ability to facilitate various chemical transformations.

- Corrosion Inhibition: In some formulations, it acts to inhibit corrosion in metal substrates exposed to aggressive environments, such as ethanol-blended fuels .

Studies have shown that ethanol can significantly alter the reactivity and stability of aluminum salts. For instance, the presence of ethanol reduces the rate of corrosion in aluminum alloys exposed to ethanol blends by forming protective layers through alcoholate corrosion mechanisms. This interaction is crucial for applications in automotive fuels where aluminum components are common .

Ethanol, aluminum salt shares similarities with several other compounds, particularly those involving alcohols and metal salts. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Aluminum Ethoxide | Forms from direct reaction with ethanol; used in catalysis. | |

| Sodium Ethoxide | Produced by sodium reacting with ethanol; used as a strong base. | |

| Potassium Ethoxide | Similar reactivity as sodium ethoxide; used in organic synthesis. | |

| Aluminum Chloride | Reacts vigorously with alcohols; forms various alkoxides. |

Ethanol, aluminum salt is unique due to its specific formulation that combines both ethyl groups and aluminum ions, allowing it to serve specialized functions in stabilization and catalysis that other similar compounds may not provide .

Aluminum ethoxide, systematically known as aluminum triethoxide or triethoxyaluminum, exists as a metallo-organic compound with the molecular formula C₆H₁₅AlO₃ and a molecular weight of 162.16 g/mol. The compound is officially registered under CAS number 555-75-9 and carries multiple synonymous designations including aluminum triethylate, aluminum triethanolate, and ethanol aluminum salt. The International Union of Pure and Applied Chemistry (IUPAC) recognizes this compound as triethoxyalumane, reflecting its systematic nomenclature based on the aluminum center coordinated to three ethoxide ligands.

The structural formula Al(OC₂H₅)₃ reveals the fundamental coordination arrangement where a central aluminum atom forms covalent bonds with three ethoxide groups through oxygen atoms. This arrangement results in a moisture-sensitive white to light yellow crystalline powder with distinctive physical and chemical properties that distinguish it from other aluminum alkoxides. The compound exhibits a melting point ranging from 140°C to 159°C, with slight variations reported across different sources, and a boiling point of approximately 320°C at standard atmospheric pressure.

The compound's nomenclature extends beyond simple chemical designation to encompass its functional roles in various applications. In industrial contexts, aluminum ethoxide frequently appears under trade names that reflect its specific purity grades or intended applications, such as "aluminum ethoxide 97%" or "aluminum ethoxide for synthesis". These designations typically indicate the compound's purity level, which commonly exceeds 98% as determined by complexometric titration methods that measure the aluminum content.

Historical Development and Discovery

The historical development of aluminum ethoxide traces back to fundamental advances in organometallic chemistry during the late 19th and early 20th centuries. The synthesis of aluminum alkoxides emerged from systematic investigations into the reactivity of metallic aluminum with alcohols, a research direction that gained momentum following the discovery of effective catalytic systems for promoting these reactions. The direct synthesis route, involving the reaction of aluminum metal with anhydrous ethanol in the presence of catalysts such as mercury chloride or iodine, was established as a practical method for producing aluminum ethoxide on both laboratory and industrial scales.

The compound's significance expanded dramatically with the development of reduction chemistry, particularly through the pioneering work of Meerwein, Schmidt, and Verley in 1925, who discovered that aluminum alkoxides could serve as effective catalysts for the reduction of aldehydes and ketones. This discovery, known as the Meerwein-Ponndorf-Verley (MPV) reduction, established aluminum ethoxide as a fundamental reagent in organic synthesis, demonstrating its capacity to facilitate highly selective transformations under mild conditions. The reaction mechanism involves a six-membered ring transition state that enables the transfer of hydride from the alkoxide ligand to carbonyl compounds, resulting in the formation of corresponding alcohols.

Subsequent developments in the 20th century revealed the compound's potential in materials science applications, particularly in sol-gel processes for producing high-purity aluminum oxide materials. The controlled hydrolysis of aluminum ethoxide emerged as a versatile route for synthesizing aluminum sesquioxide with tailored structural and textural properties. This application area gained particular prominence with the advancement of ceramic technologies and the growing demand for high-performance aluminum oxide materials in electronic, optical, and catalytic applications.

Role in Coordination Chemistry and Organoaluminum Compounds

Aluminum ethoxide occupies a central position in coordination chemistry due to its unique structural characteristics and coordination behavior. The compound exemplifies the tendency of aluminum centers to adopt coordination numbers of four, five, or six depending on the steric requirements of the ligands and the specific reaction conditions. While the precise molecular structure of aluminum ethoxide in the solid state has not been definitively established through X-ray crystallography, comparative studies with related compounds provide valuable insights into its likely structural arrangements.

The related aluminum isopropoxide has been characterized as adopting a tetrameric structure, as verified through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallographic analysis. This tetrameric arrangement, described by the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃, features a unique central aluminum atom in octahedral coordination geometry, while three peripheral aluminum centers adopt tetrahedral arrangements. The idealized point group symmetry of this structure is D₃, reflecting the threefold rotational symmetry of the cluster. By analogy, aluminum ethoxide is expected to adopt similar oligomeric structures, though the smaller steric profile of ethoxide ligands compared to isopropoxide may influence the specific aggregation pattern.

The coordination chemistry of aluminum ethoxide extends beyond simple monomeric or oligomeric structures to encompass dynamic equilibria involving ligand exchange processes. Trialkylaluminum dimers frequently participate in rapid exchange reactions, resulting in the interchange of bridging and terminal ligands as well as intermolecular ligand exchange between different dimeric units. These dynamic processes, observable through NMR spectroscopy, reflect the inherent Lewis acidity of aluminum centers and their tendency to achieve optimal coordination environments through ligand rearrangement.

Direct Elemental Synthesis: Aluminum-Ethanol Reactions

The direct elemental synthesis of aluminum ethoxide represents the most fundamental approach to producing this important metal alkoxide compound [2]. This methodology involves the direct reaction between metallic aluminum and ethanol under controlled conditions, yielding aluminum triethoxide and hydrogen gas as products [6]. The general reaction proceeds according to the stoichiometric equation: aluminum + 3 ethanol → aluminum triethoxide + 1.5 hydrogen gas [2] [25].

The reaction mechanism involves the disruption of the protective aluminum oxide layer that naturally forms on aluminum surfaces, allowing fresh aluminum to react with ethanol molecules [6] [12]. Under ambient conditions, this oxide layer prevents direct reaction between aluminum and ethanol, necessitating the use of catalytic systems or surface activation techniques to initiate the synthesis process [4] [6].

Traditional Catalytic Routes (Iodine/Mercuric Chloride)

Traditional catalytic approaches for aluminum ethoxide synthesis have relied primarily on iodine and mercuric chloride as activating agents [2] [5]. These catalysts function by disrupting the aluminum oxide surface layer and facilitating electron transfer processes essential for the alkoxide formation reaction [12].

Iodine-Catalyzed Synthesis

The iodine-catalyzed route represents one of the most established methods for aluminum ethoxide preparation [5] [6]. In this process, elemental iodine serves as both a catalyst and an oxide layer disruptor, enabling direct reaction between aluminum metal and ethanol [5]. The reaction typically requires temperatures ranging from 140 to 170 degrees Celsius and proceeds over several hours under reflux conditions [25] [28].

Research findings indicate that iodine concentrations of 0.1 to 5 weight percent relative to aluminum provide optimal catalytic activity while maintaining economic viability [5]. The mechanism involves iodine-mediated electron transfer processes that activate the aluminum surface and promote alkoxide bond formation [11]. Studies have demonstrated that this method achieves conversion efficiencies of 85 to 95 percent under optimized conditions [28].

Mercuric Chloride-Catalyzed Synthesis

Mercuric chloride has been employed as an alternative catalyst for aluminum ethoxide synthesis, particularly in applications requiring high conversion efficiency [2] [12]. This approach involves the formation of aluminum amalgam intermediates that facilitate reaction with ethanol molecules [12]. The mercuric chloride method operates under similar temperature conditions to iodine catalysis, typically requiring 140 to 170 degrees Celsius for optimal reaction rates [25].

The catalytic mechanism proceeds through mercury-mediated surface activation, where mercuric chloride reacts with aluminum to form amalgam species that are highly reactive toward ethanol [9] [12]. This process effectively bypasses the aluminum oxide barrier and enables direct alkoxide formation [12]. However, the use of mercury compounds requires specialized handling procedures due to their chemical properties [9].

Modern Catalytic Innovations (Gallium/Indium Alloys)

Recent developments in aluminum ethoxide synthesis have focused on environmentally friendlier catalytic systems, particularly gallium-indium alloy activators [5] [16]. These modern approaches offer significant advantages over traditional mercury-based catalysts while maintaining high catalytic efficiency [5].

Gallium-Indium Eutectic Systems

Gallium-indium eutectic alloys represent a significant advancement in aluminum ethoxide synthesis technology [16]. These liquid metal systems, typically composed of 75.5 percent gallium and 24.5 percent indium by weight, exhibit melting points near room temperature and provide excellent aluminum surface activation properties [16]. The eutectic composition demonstrates superior reactivity compared to individual gallium or indium metals [13] [16].

The activation mechanism involves the formation of aluminum-gallium-indium intermetallic compounds at the metal surface, effectively disrupting the oxide layer and enabling direct ethanol reaction [16]. Research has shown that these alloy systems can initiate aluminum ethoxide formation at temperatures as low as room temperature, significantly reducing energy requirements compared to traditional catalytic methods [5] [16].

Catalytic Performance and Optimization

Studies investigating gallium-indium alloy catalysts have demonstrated reaction rates comparable to or exceeding those achieved with traditional iodine or mercuric chloride systems [5]. The alloy catalysts exhibit particular effectiveness in promoting aluminum surface activation while maintaining long-term stability under reaction conditions [13]. Optimization studies have identified optimal alloy compositions and reaction parameters that maximize conversion efficiency while minimizing catalyst consumption [16].

The gallium-indium system offers additional advantages including catalyst recoverability and reduced environmental impact compared to mercury-based alternatives [5] [16]. Research findings indicate that these modern catalytic systems can achieve aluminum ethoxide yields exceeding 90 percent under optimized conditions [13].

Halosilane-Mediated Synthesis Pathways

Halosilane-mediated synthesis represents an alternative approach to aluminum ethoxide production that utilizes silicon-halogen compounds as intermediates in the alkoxide formation process [15] [17]. This methodology involves multi-step reaction sequences that integrate aluminum halide formation with subsequent alkoxide synthesis [15].

The halosilane route typically employs tetrachlorosilane or methylchlorosilanes as starting materials, which react with aluminum metal at elevated temperatures to form aluminum halide intermediates [15]. These aluminum halide species subsequently undergo reaction with ethanol to yield aluminum ethoxide products [15] [17]. The process operates at temperatures ranging from 300 to 500 degrees Celsius and requires specialized equipment for handling volatile halosilane compounds [15].

Reaction Mechanism and Intermediates

The halosilane-mediated pathway proceeds through a series of halogen exchange reactions that ultimately result in alkoxide formation [15]. Initial reaction between halosilanes and aluminum produces aluminum chloride species, which serve as reactive intermediates for subsequent ethanol addition [15]. Research has demonstrated that this approach can achieve high conversion efficiencies while enabling continuous processing capabilities [17].

The mechanism involves aluminum-catalyzed alkylation reactions where halogen groups on silicon compounds are replaced by organic groups from ethanol molecules [15]. Studies have shown that catalyst compositions containing aluminum with 0.05 to 5 weight percent titanium and up to 100 weight percent silicon powder provide optimal performance for this synthesis route [15].

Process Integration and Optimization

Halosilane-mediated synthesis offers advantages for large-scale production due to its compatibility with continuous processing systems [15]. The methodology enables integration of redistribution processes that enhance overall conversion efficiency and product selectivity [15]. Research findings indicate that this approach can produce aluminum ethoxide with purities exceeding 98 percent when operated under optimized conditions [17].

Industrial-Scale Production and Optimization Strategies

Industrial-scale aluminum ethoxide production requires comprehensive optimization of reaction parameters, equipment design, and process control systems to achieve economic viability and consistent product quality [18] [20] [23]. Modern industrial facilities employ sophisticated monitoring and control technologies to maintain optimal synthesis conditions while maximizing throughput and minimizing waste generation [25].

Process Parameter Optimization

Industrial aluminum ethoxide synthesis typically operates under carefully controlled temperature regimes ranging from 154 to 320 degrees Celsius, depending on the specific catalytic system employed [18] [20]. Pressure management systems maintain atmospheric to 3 bar conditions while controlling hydrogen gas evolution rates to ensure process safety [28]. Catalyst loading optimization studies have identified optimal concentrations of 0.1 to 5 weight percent relative to aluminum feedstock [27].

Reaction time optimization involves balancing complete conversion requirements against energy costs and equipment utilization [28]. Industrial processes typically achieve 85 to 95 percent yields while maintaining reaction times of 2 to 6 hours [28]. Quality control measures ensure final product purities exceeding 97 percent through moisture removal and impurity control protocols [19] [20].

Energy Efficiency and Heat Integration

Modern industrial facilities incorporate heat recovery systems and process integration strategies to minimize energy consumption [28]. Heat integration between exothermic synthesis reactions and endothermic separation processes reduces overall energy requirements by 20 to 35 percent compared to conventional processing approaches [30]. Solvent recovery systems capture and recycle ethanol vapors, achieving recovery efficiencies exceeding 95 percent [28].

Production Capacity and Equipment Design

Industrial aluminum ethoxide facilities typically operate with production capacities ranging from 25 kilograms to 250 kilograms per batch for specialized applications [20]. Continuous production systems achieve higher throughput rates while maintaining consistent product quality through automated process control [25]. Equipment design considerations include corrosion-resistant materials for handling ethanol and aluminum ethoxide under process conditions [23].

| Production Parameter | Optimal Range | Critical Control Factors |

|---|---|---|

| Temperature Control | 140-170°C | Prevent decomposition, ensure complete reaction |

| Pressure Management | Atmospheric to 3 bar | Control hydrogen gas evolution |

| Catalyst Loading | 0.1-5 wt% of aluminum | Balance reaction rate versus cost |

| Reaction Time | 2-6 hours | Complete conversion without over-processing |

| Purity Control | >97% purity | Remove moisture, control impurities |

| Yield Optimization | 85-95% yield | Optimize catalyst, temperature, time |

Sustainable Synthesis from Recycled Aluminum Sources

Sustainable aluminum ethoxide synthesis utilizing recycled aluminum sources represents an emerging area of research focused on reducing environmental impact and resource consumption [22] [24] [32]. These approaches leverage the abundant availability of aluminum scrap materials while maintaining product quality and economic viability [32] [33].

Recycled Aluminum Feedstock Preparation

Recycled aluminum sources require specialized preparation procedures to remove contaminants and achieve the surface conditions necessary for ethoxide synthesis [22] [32]. Mill scale and aluminum dross from industrial processes can serve as feedstock materials after appropriate treatment to remove oxide layers and impurities [22]. Research has demonstrated that recycled aluminum can achieve synthesis performance comparable to primary aluminum sources when properly prepared [24] [32].

The preparation process typically involves acid treatment to remove oxide layers followed by surface activation procedures [10] [14]. Studies investigating aluminum can waste as feedstock have shown that sol-gel processing methods can effectively convert recycled aluminum into reactive forms suitable for ethoxide synthesis [10] [14]. Energy requirements for recycled aluminum processing are approximately 5 percent of those required for primary aluminum production from ores [24] [32].

Environmental Impact and Energy Considerations

Sustainable synthesis approaches offer significant environmental advantages through reduced energy consumption and waste generation [32] [33]. Recycling aluminum for ethoxide synthesis requires only 2.8 kilowatt-hours per kilogram compared to 45 kilowatt-hours per kilogram for primary aluminum processing [32]. Carbon dioxide emissions are reduced from 12 kilograms per kilogram for primary synthesis to 0.6 kilograms per kilogram for recycled aluminum processing [32].

Process Integration and Circular Economy Principles

Integration of recycled aluminum sources into ethoxide synthesis operations supports circular economy principles by maximizing material utilization and minimizing waste streams [32] [33]. Research findings indicate that recycled aluminum availability is expected to double by 2050, providing increased feedstock for sustainable synthesis applications [32]. Process development efforts focus on accommodating the compositional variability inherent in recycled aluminum sources while maintaining consistent product quality [24] [32].

| Synthesis Method | Temperature Range (°C) | Catalyst/Activator | Advantages | Limitations |

|---|---|---|---|---|

| Direct Elemental - Iodine Catalyst | 140-170 | Iodine (I₂) | Well-established method | Requires iodine catalyst |

| Direct Elemental - Mercuric Chloride Catalyst | 140-170 | Mercury(II) chloride (HgCl₂) | High conversion efficiency | Uses mercury compounds |

| Direct Elemental - Gallium/Indium Alloy | Room temperature to 140 | Gallium-Indium alloy | Environmentally friendly, faster reaction | Higher cost of Ga/In alloys |

| Halosilane-Mediated Route | 300-500 | Aluminum halides | Suitable for large scale | Complex multi-step process |

| Industrial Scale Production | 154-320 | Various optimized catalysts | Cost-effective, continuous production | Requires specialized equipment |

Ethanol, aluminum salt exhibits a distinctive polymeric structure that differentiates it significantly from other aluminum alkoxides [1] [2] [3]. The compound demonstrates a tendency to form linear oligomeric chains with molecular complexity varying from tetramers to higher-order polymers, depending on synthesis conditions and temperature [4] [5] [6].

The coordination geometry around aluminum centers varies from distorted tetrahedral to octahedral, with aluminum coordination numbers ranging from 4 to 6 [1] [7] [2]. This structural flexibility results from the ability of ethoxide groups to function as both terminal and bridging ligands. The predominant coordination environment features five-coordinated aluminum centers with bridging ethoxide groups forming the backbone of the polymeric structure [1].

Mechanistic studies reveal that aluminum isopropoxide exists as linked units through four-membered aluminum-oxygen rings with pentacoordinated bridging and tetracoordinated aluminum atoms [8] [9]. Similar structural motifs are observed in aluminum ethoxide, where the compound forms alkoxide-bridged oligomers to achieve higher coordination numbers around the Lewis acidic aluminum centers [10].

Oligomerization behavior shows that molecular complexity increases with time through aging processes and upon interaction with alcohols [5]. This temporal evolution is accompanied by increases in melting and boiling points, decreased solubility in alcohols, and structural rearrangements that favor the formation of more stable polymeric configurations.

The aluminum-oxygen bond lengths in these structures typically range from 1.70 to 1.91 Å [7], with terminal ethoxide groups exhibiting shorter aluminum-oxygen distances compared to bridging alkoxide units. The resulting planar aluminum-oxygen-aluminum rings demonstrate widened angles at oxygen atoms to accommodate non-bonded aluminum-aluminum interactions.

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopy of ethanol, aluminum salt reveals characteristic absorption bands associated with aluminum-oxygen stretching vibrations and carbon-hydrogen modes in the 500-1600 cm⁻¹ region [11] [12]. Inelastic electron tunneling spectroscopy studies demonstrate that surface-bound aluminum ethoxide species remain stable up to approximately 450 K, with infrared spectra corresponding directly to aluminum ethoxide, Al(OC₂H₅)₃ [12].

Nuclear magnetic resonance spectroscopy provides crucial structural information through multiple nuclei. ¹H NMR spectra exhibit complex patterns due to the oligomeric nature of the compound and dynamic equilibria between different oligomeric species in solution [13] [14] [2]. The ethoxide protons demonstrate chemical shifts that vary depending on their environment as terminal or bridging ligands.

¹³C NMR analysis shows ethoxide carbon signals appearing in the 60-70 ppm range, characteristic of alkoxide carbons directly bonded to aluminum [14] [2]. The carbon spectra provide evidence for the presence of both terminal and bridging ethoxide groups, with subtle chemical shift differences reflecting their distinct coordination environments.

²⁷Al NMR spectroscopy presents unique challenges due to the quadrupolar nature of the aluminum nucleus (spin 5/2) [15]. The spectra exhibit broad lines over a chemical shift range of -200 to +200 ppm, with signal width increasing significantly with asymmetry of the aluminum environment [15] [13] [2]. ²⁷Al NMR serves primarily to detect aluminum presence and measure relaxation rates, providing limited structural detail due to the broad signals arising from quadrupolar interactions.

Mass spectrometry analysis reveals the molecular ion peak at m/z 162, corresponding to the monomeric aluminum ethoxide unit [16] [6]. Fragmentation patterns show characteristic losses of ethoxide groups and aluminum-containing fragments. Studies indicate the presence of higher oligomers including pentamers and hexamers in the vapor phase, supporting the polymeric nature of the compound [6].

Advanced spectroscopic techniques including ¹³C-{²⁷Al} TRAPDOR experiments have been employed to distinguish between terminal and bridging alkoxide groups in the crystallographic structures [2]. These experiments provide direct evidence for aluminum-carbon dipolar interactions and confirm the oligomeric arrangements proposed from other spectroscopic methods.

Crystallographic Studies and Tetrameric/Pentameric Configurations

Crystallographic investigations of ethanol, aluminum salt have been limited compared to its isopropoxide analog, primarily due to the polymeric nature and moisture sensitivity of the compound [17]. While comprehensive single-crystal X-ray diffraction data remain incomplete, comparative studies with related aluminum alkoxides provide insight into likely structural arrangements.

Aluminum isopropoxide, as a structural reference, exhibits a well-characterized tetrameric structure verified by both NMR spectroscopy and X-ray crystallography [18] [7] [19]. The tetrameric species is described by the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃, where a unique central aluminum achieves octahedral coordination through bridging alkoxide groups from three tetrahedral aluminum centers [18].

Comparative structural analysis indicates that ethanol, aluminum salt adopts a more extended polymeric arrangement rather than discrete tetrameric units [4] [1] [6]. This structural difference arises from the reduced steric hindrance of ethoxide groups compared to isopropoxide, allowing for more extensive oligomerization and formation of linear polymeric chains.

Crystallographic data from related aluminum alkoxide systems reveal that larger aggregates commonly feature central oxygen atoms surrounded by four aluminum atoms in distorted tetrahedral arrangements [20]. These OAl₄ building blocks serve as fundamental structural units, with oligomerization occurring through bridging alkoxide or oxo groups.

Decaaluminum alkoxide clusters have been characterized, showing complex aggregation patterns where OAl₄ blocks are linked through bridging hydroxyl groups and oxo ligands [20]. These structures demonstrate aluminum centers with varying coordination numbers from four to six, with bond angles varying widely from regular geometry due to the bridging requirements.

Pentameric and higher oligomeric configurations are supported by mass spectrometric evidence, indicating the coexistence of multiple oligomeric species in equilibrium [6]. The molecular complexity increases with aging and solvent interactions, suggesting dynamic structural rearrangements that favor thermodynamically stable polymeric forms.

Structural flexibility in aluminum ethoxide systems allows for coordination numbers ranging from 4 to 6, with geometry optimization occurring through bridging alkoxide arrangements that minimize aluminum-aluminum repulsions while maximizing coordination satisfaction [20].

Comparative Structural Analysis with Other Aluminum Alkoxides

Systematic comparison across the aluminum alkoxide series reveals distinct structure-property relationships that correlate directly with the steric demands of the alkoxide ligands [10] [2]. Ethanol, aluminum salt occupies a unique position in this series, exhibiting intermediate oligomerization behavior between highly polymeric methoxide and discrete tetrameric isopropoxide systems.

Aluminum methoxide demonstrates the highest degree of oligomerization, forming extensive polymeric networks due to the minimal steric hindrance of methoxide groups [5]. In contrast, aluminum tert-butoxide exists primarily as dimeric units owing to the substantial steric bulk of tert-butyl groups that prevent higher-order aggregation [10] [2].

Aluminum isopropoxide represents the optimal balance between steric hindrance and aggregation tendency, consistently forming stable tetrameric clusters with well-defined structural characteristics [18] [7] [19]. The tetrameric structure features a central octahedral aluminum coordinated to three tetrahedral aluminum centers through bridging isopropoxide groups.

| Aluminum Alkoxide | Oligomeric State | Structure Type | Coordination Number | Stability |

|---|---|---|---|---|

| Aluminum Ethoxide | Polymeric (n>4) | Linear chains | 4-6 | Moderate |

| Aluminum Isopropoxide | Tetrameric | Tetrameric cluster | 4-6 (central Al=6) | High |

| Aluminum tert-Butoxide | Dimeric | Dimeric | 4 | Highest |

| Aluminum Methoxide | Highly polymeric | Extended networks | 4-6 | Low |

| Aluminum Phenoxide | Variable | Phenoxide-bridged | 5-6 | Moderate |

Structural trends across the series demonstrate that oligomerization degree inversely correlates with ligand steric demand [10]. The aluminum-oxygen bond lengths remain relatively constant across the series (1.70-1.91 Å), indicating that electronic factors dominate over steric considerations in determining primary bonding interactions [7].

Coordination geometry preferences show systematic variations, with smaller alkoxide groups favoring higher coordination numbers and more extensive bridging arrangements [1] [2]. Aluminum ethoxide exhibits five-coordinated aluminum centers as the predominant structural motif, representing an intermediate case between the tetrahedral coordination in tert-butoxide systems and the octahedral arrangements in highly oligomerized methoxide structures.

Dynamic equilibria in solution reveal that aluminum ethoxide systems demonstrate intermediate exchange rates between oligomeric species [21] [10]. This behavior contrasts with the rapid exchange observed in methoxide systems and the slow exchange characteristic of sterically hindered tert-butoxide complexes.

Thermal stability patterns across the aluminum alkoxide series correlate with oligomeric complexity, where intermediate oligomerization in aluminum ethoxide provides moderate thermal stability [5]. The polymeric nature allows for multiple coordination sites that can accommodate thermal expansion while maintaining structural integrity up to moderate temperatures.

Physical Description

Color/Form

Liquid, condenses to a solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 47 of 52 companies with hazard statement code(s):;

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Methods of Manufacturing

Alkoxides are derived from alcohols by the replacement of the hydroxyl hydrogen by metal isopropylate. /Metal Alkoxides/

General Manufacturing Information

Laboratory procedure: Gattermann-Wieland

Storage Conditions

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/

Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/